Cytotoxic Potency vs. 2-Azahypoxanthine in HEp-2 Human Carcinoma Cells
2-Azaadenosine was reported to be 'much more toxic' than 2-azahypoxanthine in HEp-2 cell culture [1]. When co-administered with the adenosine deaminase inhibitor 2'-deoxycoformycin, 2-azaadenosine was converted to 2-azaATP in amounts that exceeded endogenous ATP levels in control cells; concurrently, the endogenous ATP pool was reduced by as much as 75% [1]. These quantitative biochemical perturbations are not observed with 2-azahypoxanthine, whose principal metabolite, 2-azaIMP, instead competitively inhibits IMP dehydrogenase (Ki = 66 µM) and selectively depletes guanine nucleotide pools [1].
| Evidence Dimension | Cytotoxicity and nucleotide pool depletion pattern |
|---|---|
| Target Compound Data | 2-Azaadenosine: 'much more toxic' than 2-azahypoxanthine; reduces ATP pool by up to 75%; selectively depletes adenine nucleotides in a 4-hr experiment |
| Comparator Or Baseline | 2-Azahypoxanthine: substantially less toxic; selectively depletes guanine nucleotides via 2-azaIMP (Ki = 66 µM against IMP dehydrogenase); inhibits only thymidine incorporation into macromolecules |
| Quantified Difference | Qualitative toxicity ranking (2-azaadenosine >> 2-azahypoxanthine); ATP depletion of up to 75% vs. no comparable ATP depletion; divergent nucleotide pool selectivity (adenine vs. guanine pools) |
| Conditions | HEp-2 human epidermoid carcinoma cells in culture; co-treatment with 2'-deoxycoformycin (adenosine deaminase inhibitor) for the 2-azaATP accumulation and ATP depletion measurements; 4-hr short-term experiment for nucleotide pool selectivity |
Why This Matters
For researchers studying adenine nucleotide-selective depletion or seeking cytotoxicity with a distinct metabolic signature from guanine-targeting agents, 2-azaadenosine offers a mechanistically unique profile not obtainable with 2-azahypoxanthine.
- [1] Bennett LL Jr, Allan PW, Rose LM, Comber RN, Secrist JA 3rd. Metabolism and metabolic effects of 2-azahypoxanthine and 2-azaadenosine. Biochem Pharmacol. 1985;34(8):1293-1304. doi:10.1016/0006-2952(85)90508-8 View Source
